Benzyl caffeate
Overview
Description
Benzyl caffeate is an ester formed from benzyl alcohol and caffeic acid. It is a phenolic compound commonly found in propolis, a resinous substance produced by honeybees. This compound is known for its antioxidant properties and has been studied for its potential health benefits and applications in various fields.
Mechanism of Action
Target of Action
It is known that benzyl caffeate is a constituent of propolis, a natural product produced by bees, which has been found to have broad-spectrum biological activities .
Mode of Action
It is known that the compound has antioxidant, anti-inflammatory, and anticarcinogenic activities . These activities suggest that this compound may interact with its targets to modulate cellular processes, leading to changes in cell function.
Biochemical Pathways
This compound is thought to be involved in various biochemical pathways. For instance, it has been suggested that the compound may play a role in the reduction, oxidation, and hydrolysis processes, as well as phase II metabolic reactions of glucuronidation, sulfation, O-methylation, and glycine .
Pharmacokinetics
A related compound, bornyl caffeate, has been found to follow a three-compartment open model . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
This compound has been found to have anti-tumor effects, potentially through the induction of apoptosis in cancer cells . It also has anti-angiogenic effects, reducing the formation of new blood vessels . These molecular and cellular effects suggest that this compound may have potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Benzyl caffeate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and its therapeutic potential in treating inflammatory diseases.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects cell signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, this compound has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can inhibit the activation of NF-κB by preventing its translocation to the nucleus, which in turn reduces the transcription of genes involved in inflammation . These molecular interactions underline the compound’s potential as an anti-inflammatory and anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although its efficacy may decrease with prolonged exposure . These findings suggest that this compound is a relatively stable compound with sustained biological activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s involvement in these metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, which are key sites for its metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can enhance antioxidant defenses and protect against oxidative damage . These localization patterns are crucial for understanding the precise mechanisms by which this compound exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl caffeate can be synthesized through the esterification of benzyl alcohol with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of efficient catalysts to ensure high yields. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl caffeate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydrocaffeic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydrocaffeic acid derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in studies of esterification and phenolic compound reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the formulation of cosmetics and health supplements due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Caffeic acid phenethyl ester: Another ester of caffeic acid with similar antioxidant and anti-inflammatory properties.
Caffeic acid: The parent compound of benzyl caffeate, known for its antioxidant and anti-inflammatory effects.
Ferulic acid: A phenolic compound with similar antioxidant properties.
Uniqueness
This compound is unique due to its specific ester linkage, which may confer distinct biological activities compared to other caffeic acid derivatives. Its presence in propolis also highlights its natural origin and potential health benefits associated with bee products.
Properties
IUPAC Name |
benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107843-77-6 | |
Record name | Benzyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL CAFFEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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